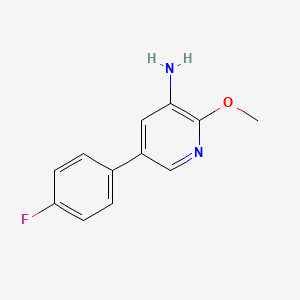

5-(4-Fluorophenyl)-2-methoxypyridin-3-amine

CAS No.: 1214347-99-5

Cat. No.: VC8058911

Molecular Formula: C12H11FN2O

Molecular Weight: 218.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214347-99-5 |

|---|---|

| Molecular Formula | C12H11FN2O |

| Molecular Weight | 218.23 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-2-methoxypyridin-3-amine |

| Standard InChI | InChI=1S/C12H11FN2O/c1-16-12-11(14)6-9(7-15-12)8-2-4-10(13)5-3-8/h2-7H,14H2,1H3 |

| Standard InChI Key | HSJLYPQLVJWTFS-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=N1)C2=CC=C(C=C2)F)N |

| Canonical SMILES | COC1=C(C=C(C=N1)C2=CC=C(C=C2)F)N |

Introduction

Structural and Physicochemical Properties

The molecular formula of 5-(4-fluorophenyl)-2-methoxypyridin-3-amine is C₁₂H₁₁FN₂O, with a molecular weight of 218.23 g/mol . The IUPAC name, 5-(4-fluorophenyl)-2-methoxypyridin-3-amine, reflects its substitution pattern (Figure 1). Key structural features include:

-

Pyridine ring: Serves as the central scaffold.

-

Methoxy group (-OCH₃): Positioned at C2, contributing electron-donating effects.

-

Amine group (-NH₂): Located at C3, enabling hydrogen bonding and nucleophilic reactivity.

-

4-Fluorophenyl group: Attached at C5, introducing lipophilicity and potential bioactivity .

The compound’s SMILES string is COC1=C(C=C(C=N1)C2=CC=C(C=C2)F)N, and its InChIKey is HSJLYPQLVJWTFS-UHFFFAOYSA-N . X-ray crystallographic data for analogous compounds (e.g., isoxazolo[4,5-b]pyridin-3-amine) suggest that the pyridine ring adopts a planar conformation, with substituents influencing intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁FN₂O | |

| Molecular Weight | 218.23 g/mol | |

| Calculated LogP | ~2.5 (estimated) | |

| Hydrogen Bond Donors | 1 (NH₂) | |

| Hydrogen Bond Acceptors | 3 (N, O, F) |

Comparative Analysis with Structural Analogs

Table 2: Bioactivity of Selected Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume